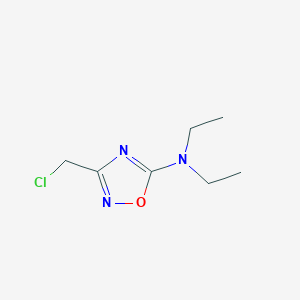
3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and two diethylamine groups attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a chloromethyl oxadiazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chloromethyl group by the diethylamine group. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group. These reactions are usually performed in the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
科学研究应用
3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of oxadiazole derivatives on biological systems. It can serve as a probe or tool for investigating biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Researchers may investigate its potential as a therapeutic agent for various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
作用机制
The mechanism of action of 3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.
相似化合物的比较
3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine can be compared with other similar compounds, such as:
3-(Chloromethyl)-1,2,4-oxadiazole: This compound lacks the diethylamine groups, which may result in different chemical properties and reactivity.
N,N-Diethyl-1,2,4-oxadiazol-5-amine: This compound lacks the chloromethyl group, which may affect its ability to undergo certain chemical reactions.
3-Methyl-1,2,4-oxadiazole: This compound has a methyl group instead of a chloromethyl group, which may influence its chemical behavior and applications.
属性
CAS 编号 |
138000-79-0 |
|---|---|
分子式 |
C7H12ClN3O |
分子量 |
189.64 g/mol |
IUPAC 名称 |
3-(chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H12ClN3O/c1-3-11(4-2)7-9-6(5-8)10-12-7/h3-5H2,1-2H3 |
InChI 键 |
PMVPQGHPFXPLCZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=NO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
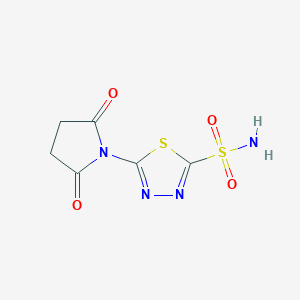
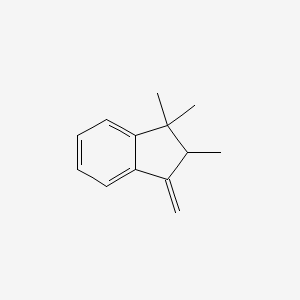
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
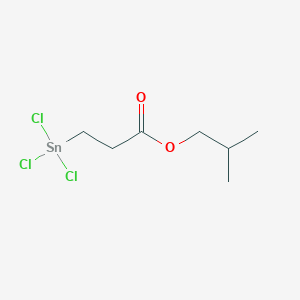
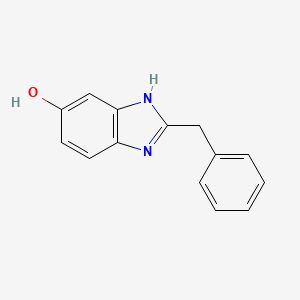

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
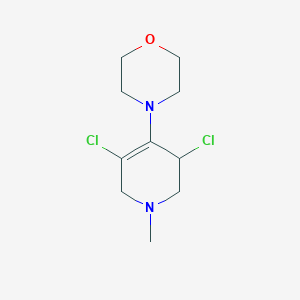
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
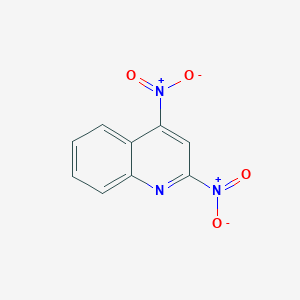
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
